Technical Guide: Solubility Profiling of 6-Azaspiro[3.4]octan-8-ol Hydrochloride in Aqueous Media and DMSO
Technical Guide: Solubility Profiling of 6-Azaspiro[3.4]octan-8-ol Hydrochloride in Aqueous Media and DMSO
Introduction: The Foundational Importance of Solubility in Drug Development
In the trajectory of drug discovery and development, the intrinsic physicochemical properties of a candidate molecule are determinative of its ultimate success. Among these, solubility stands as a cornerstone parameter, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Poor aqueous solubility, a challenge for over half of new drug candidates, can lead to erratic bioassays, limited oral bioavailability, and significant formulation hurdles.[2][3][4][5] Conversely, an understanding of a compound's solubility in organic solvents like dimethyl sulfoxide (DMSO) is critical for the practical aspects of high-throughput screening (HTS) and compound management.[3][4][6]
This guide provides an in-depth technical framework for determining the solubility of 6-Azaspiro[3.4]octan-8-ol hydrochloride, a novel spirocyclic scaffold of interest in medicinal chemistry. As a hydrochloride salt of an amine, its solubility is expected to be pH-dependent, a crucial factor this guide will address.[7] We will explore the methodologies for quantifying both its true equilibrium solubility in aqueous systems and its apparent solubility under conditions relevant to early-stage discovery, as well as its practical solubility limit in DMSO. The protocols herein are designed to be self-validating, providing researchers with the tools to generate robust and reliable data.
Differentiating Thermodynamic and Kinetic Solubility
A critical distinction must be made between two key solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the dissolved and solid states are in equilibrium.[8][9] This value is paramount for formulation development and late-stage preclinical assessment.[1][10][11]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates out of a solution when added from a concentrated organic stock (typically DMSO).[8][9][12] It reflects a metastable state and is often higher than the thermodynamic solubility.[8][9] Due to its speed and suitability for automation, this measurement is invaluable for the rapid screening of large compound libraries in early drug discovery.[1][10][13]
Part 1: Aqueous Solubility Determination of 6-Azaspiro[3.4]octan-8-ol Hydrochloride
Aqueous solubility is a direct indicator of a drug's potential for absorption in the gastrointestinal tract.[5] For an ionizable compound like 6-Azaspiro[3.4]octan-8-ol hydrochloride, this property is intimately linked to the pH of the medium. We will detail the gold-standard shake-flask method for thermodynamic solubility and a high-throughput method for kinetic solubility.
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method remains the definitive technique for measuring equilibrium solubility.[14] Its deliberate, time-intensive nature is by design, ensuring that the system reaches a true thermodynamic equilibrium, accounting for any potential solid-state transformations (e.g., from a metastable polymorph to a more stable, less soluble form).[8][9]
Experimental Protocol: Shake-Flask Method
-
Preparation: Add a clear excess of solid 6-Azaspiro[3.4]octan-8-ol hydrochloride to a series of glass vials.
-
Solvent Addition: To each vial, add a precise volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4 to simulate physiological conditions, or buffers at pH 1.2 and 6.5 to simulate gastric and intestinal fluids, respectively).[5]
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25°C or 37°C) for an extended period, typically 24 to 72 hours.[10][11][15]
-
Causality: This prolonged agitation at a constant temperature allows the dissolution process to reach equilibrium. Shorter incubation times risk measuring the solubility of a more soluble, metastable form, leading to an overestimation of the true solubility.
-
-
Phase Separation: After incubation, allow the vials to stand, permitting the excess solid to sediment. Carefully remove an aliquot of the supernatant. To ensure all particulate matter is removed, centrifuge the aliquot at high speed (e.g., >10,000 rpm) or filter it through a low-binding filter (e.g., 0.22 µm PVDF).
-
Causality: This step is critical for accuracy. Failure to remove all undissolved particles will lead to a significant overestimation of the amount of compound truly in solution.
-
-
Quantification: Prepare a standard calibration curve of 6-Azaspiro[3.4]octan-8-ol hydrochloride of known concentrations. Dilute the clarified supernatant from Step 4 to fall within the linear range of the calibration curve. Analyze both the standards and the sample using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][15]
-
Calculation: Using the calibration curve, determine the concentration of the compound in the diluted supernatant. Back-calculate to find the concentration in the original, undiluted supernatant. This value represents the thermodynamic solubility.
Visualization: Thermodynamic Solubility Workflow
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Kinetic Solubility: High-Throughput Screening Method
This method is designed for speed and is ideal for early discovery when comparing numerous compounds. It measures the point at which a compound, rapidly introduced from a DMSO solution, begins to precipitate in an aqueous buffer.[10][13]
Experimental Protocol: Plate-Based Kinetic Assay
-
Stock Solution: Prepare a high-concentration stock solution of 6-Azaspiro[3.4]octan-8-ol hydrochloride in 100% DMSO (e.g., 10 or 20 mM).
-
Causality: DMSO is the standard solvent for compound libraries in HTS. The assay mimics the conditions under which compounds are tested in primary biological screens.[6]
-
-
Plate Preparation: In a 96-well microplate, perform serial dilutions of the DMSO stock solution.
-
Aqueous Addition: Rapidly add aqueous buffer (e.g., PBS pH 7.4) to all wells, including controls. The final DMSO concentration should be kept low and consistent, typically 1-2%, to minimize co-solvent effects.[13][16]
-
Incubation: Shake the plate at room temperature for a short period, typically 1 to 2 hours.[10][13]
-
Causality: This short incubation time is characteristic of kinetic assays. It does not allow the system to reach thermodynamic equilibrium, instead capturing the concentration at which rapid precipitation occurs.
-
-
Detection & Analysis: Analyze the plate for precipitation. Common methods include:
-
Turbidimetry/Nephelometry: A plate reader measures the light scattering caused by insoluble particles. The concentration at which the signal rises sharply above the background is the kinetic solubility.[10]
-
Filtration and UV/MS: The plate is filtered to remove any precipitate. The concentration of the compound remaining in the filtrate is then quantified by UV-Vis spectroscopy or LC-MS against a standard curve.[10][13]
-
-
Data Reporting: The kinetic solubility is reported as the highest concentration that remains in solution under these conditions.
Visualization: Kinetic Solubility Workflow
Caption: Workflow for the Plate-Based Kinetic Solubility Assay.
Part 2: DMSO Solubility Determination
For drug discovery campaigns, compounds are stored and dispensed from concentrated DMSO stock solutions.[3][4] Knowing the upper limit of solubility in DMSO is therefore a matter of practical necessity to avoid compound precipitation in the stock plate, which would lead to inaccurate concentrations in biological assays.
Experimental Protocol: Visual DMSO Solubility
-
Weigh Compound: Accurately weigh a small amount of 6-Azaspiro[3.4]octan-8-ol hydrochloride into a glass vial.
-
Solvent Titration: Add a small, precise volume of DMSO to the vial to achieve a high target concentration (e.g., 50 mM).
-
Dissolution Attempt: Vortex or sonicate the vial for several minutes to aid dissolution.
-
Visual Inspection: Carefully inspect the solution against a light source for any undissolved solid particles.
-
Iterative Dilution: If solid remains, add another precise volume of DMSO to dilute the concentration (e.g., to 40 mM) and repeat Step 3 and 4.
-
Endpoint Determination: Continue this process until all solid is completely dissolved. The solubility is reported as the highest concentration at which a clear solution was achieved. For highly soluble compounds, it is often sufficient to report the solubility as greater than a target concentration (e.g., >20 mM).
Data Summary and Interpretation
All quantitative solubility data should be organized for clear comparison. The results from the described experiments can be summarized as follows:
| Parameter | Solvent/Medium | Temperature (°C) | Solubility | Units |
| Thermodynamic Solubility | PBS, pH 7.4 | 25 | (Experimental Value) | µg/mL or µM |
| Kinetic Solubility | PBS, pH 7.4 (2% DMSO) | 25 | (Experimental Value) | µM |
| DMSO Solubility | 100% DMSO | 25 | (Experimental Value) | mM |
Interpreting the Results: It is expected that the kinetic solubility value will be higher than the thermodynamic solubility value.[12] A large difference between the two may indicate that the compound readily forms supersaturated solutions but may have long-term stability issues in formulation. The thermodynamic value should be considered the true representation of the compound's solubility for biopharmaceutical and formulation considerations.
References
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]
-
Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Kinetic versus thermodynamic solubility temptations and risks. Ovid. [Link]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]
-
Unchained Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Unchained Labs. [Link]
-
Balakin, K. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. PubMed. [Link]
-
Balakin, K. V., et al. (2006). In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. ResearchGate. [Link]
-
Poyry, S., et al. (2004). Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]
-
Al-Ghabeish, M., et al. (2015). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. ResearchGate. [Link]
-
Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
-
U.S. Department of Energy. (n.d.). Statistical Analysis and Results of Solubility Data. Carlsbad, NM: U.S. Department of Energy. [Link]
-
Anoka-Ramsey Community College. (n.d.). Experiment 4: Solubility of a Salt. Anoka-Ramsey Community College. [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]
-
Chadha, R., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. ResearchGate. [Link]
-
Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. [Link]
-
Sun, D. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Early Drug Development: From Molecule to Clinic. [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. BioDuro. [Link]
-
Santa Monica College. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. Santa Monica College. [Link]
-
Zhang, Y., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. [Link]
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
Belford, R. (2021). 2.2: Solubility Lab. Chemistry LibreTexts. [Link]
-
Sathee, S. (n.d.). Chemistry Amines. Sathee Jee. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amines. University of Rhode Island. [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. lifechemicals.com [lifechemicals.com]
- 7. webhome.auburn.edu [webhome.auburn.edu]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 12. ovid.com [ovid.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. scispace.com [scispace.com]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. researchgate.net [researchgate.net]
